molecular formula C19H34N4O7 B609592 N-Mal-N-bis(PEG2-amine) CAS No. 2128735-20-4

N-Mal-N-bis(PEG2-amine)

Cat. No.: B609592
CAS No.: 2128735-20-4
M. Wt: 430.5
InChI Key: XRJJHWWUPLRREA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Mal-N-bis(PEG2-amine) is a polyethylene glycol (PEG)-based linker compound commonly employed in the construction of proteolysis-targeting chimeras (PROTACs) . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC . The compound serves as a bridge, connecting the target protein to an E3 ubiquitin ligase .

Mode of Action

The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by N-Mal-N-bis(PEG2-amine) is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking target proteins to E3 ubiquitin ligases, the compound facilitates the tagging of these proteins with ubiquitin molecules. These ubiquitin-tagged proteins are then recognized and degraded by the proteasome, a large protein complex responsible for protein degradation .

Pharmacokinetics

The pharmacokinetics of N-Mal-N-bis(PEG2-amine) are largely dependent on the specific PROTAC in which it is incorporated. The presence of the peg linker can improve the solubility of the compound, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of N-Mal-N-bis(PEG2-amine) is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can alter cellular processes and potentially lead to therapeutic effects, depending on the specific proteins targeted.

Action Environment

The action of N-Mal-N-bis(PEG2-amine) can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of the compound, as the NHS ester group can react with primary amines very readily at pH 7-9 . Additionally, the presence of thiol groups in the environment can influence the compound’s action, as the maleimide group will react with a thiol group to form a covalent bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Mal-N-bis(PEG2-amine) typically involves the reaction of a maleimide group with a PEG-based amine. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is crucial for its function as a linker in bioconjugation . The reaction conditions often include a pH range of 6.5 to 7.5 to ensure optimal reactivity .

Industrial Production Methods

Industrial production methods for N-Mal-N-bis(PEG2-amine) are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Mal-N-bis(PEG2-amine) primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form thioether linkages . Additionally, the amino groups can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form amide bonds .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically bioconjugates, where N-Mal-N-bis(PEG2-amine) serves as a linker between different biomolecules, such as proteins or peptides .

Properties

IUPAC Name

N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJHWWUPLRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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